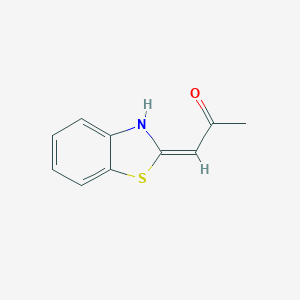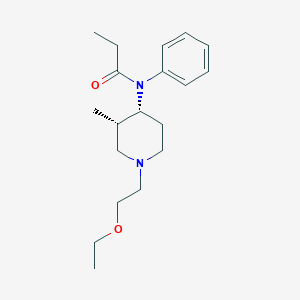
1-(1-Phenylcyclohexyl)-2,3-dihydro-4-pyridone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Phenylcyclohexyl)-2,3-dihydro-4-pyridone, also known as PCPr, is a synthetic dissociative anesthetic drug. It belongs to the arylcyclohexylamine class of drugs, which also includes ketamine and phencyclidine (PCP). PCPr is a relatively new research chemical that has gained attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
1-(1-Phenylcyclohexyl)-2,3-dihydro-4-pyridone acts as an NMDA receptor antagonist, binding to the receptor and blocking its activity. This leads to a decrease in glutamate signaling, which is involved in a wide range of physiological processes including learning and memory. This compound also affects other neurotransmitter systems, including dopamine and serotonin, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in animal studies. These include analgesia, sedation, and dissociation. This compound has also been shown to produce neuroprotective effects in animal models of stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(1-Phenylcyclohexyl)-2,3-dihydro-4-pyridone as a research tool is its potency as an NMDA receptor antagonist. This allows for lower doses to be used compared to other drugs in the same class, such as ketamine. However, one limitation of this compound is its relatively short duration of action, which may make it less useful for certain types of experiments.
Orientations Futures
There are many potential future directions for research involving 1-(1-Phenylcyclohexyl)-2,3-dihydro-4-pyridone. One area of interest is its potential as a treatment for depression and other psychiatric disorders. This compound has been shown to produce rapid antidepressant effects in animal studies, similar to ketamine. Another area of interest is its potential as a neuroprotective agent in conditions such as stroke and traumatic brain injury. Further research is needed to fully understand the potential applications of this compound in scientific research.
Méthodes De Synthèse
The synthesis of 1-(1-Phenylcyclohexyl)-2,3-dihydro-4-pyridone involves the reaction of 1-phenylcyclohexanone with hydroxylamine hydrochloride and sodium acetate in acetic acid. The resulting product is then reduced with sodium borohydride to yield this compound. The synthesis of this compound is relatively simple and can be carried out using readily available reagents.
Applications De Recherche Scientifique
1-(1-Phenylcyclohexyl)-2,3-dihydro-4-pyridone has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a potent NMDA receptor antagonist, similar to ketamine and PCP. This makes it a useful tool for studying the role of NMDA receptors in various physiological and pathological processes.
Propriétés
IUPAC Name |
1-(1-phenylcyclohexyl)-2,3-dihydropyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c19-16-9-13-18(14-10-16)17(11-5-2-6-12-17)15-7-3-1-4-8-15/h1,3-4,7-9,13H,2,5-6,10-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFHWACLBZROGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2)N3CCC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90150563 |
Source


|
| Record name | 1-(1-Phenylcyclohexyl)-2,3-dihydro-4-pyridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90150563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113812-31-0 |
Source


|
| Record name | 1-(1-Phenylcyclohexyl)-2,3-dihydro-4-pyridone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113812310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(1-Phenylcyclohexyl)-2,3-dihydro-4-pyridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90150563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

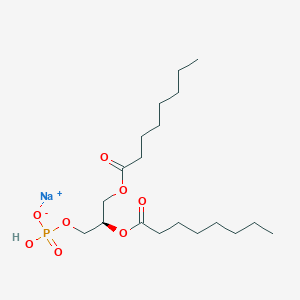
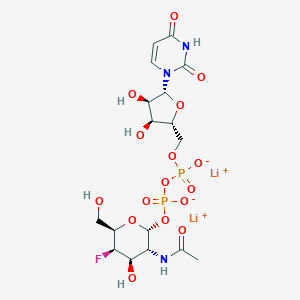

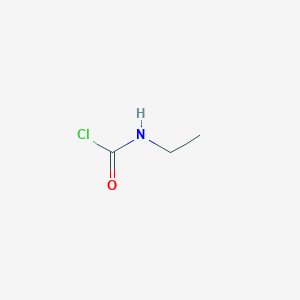
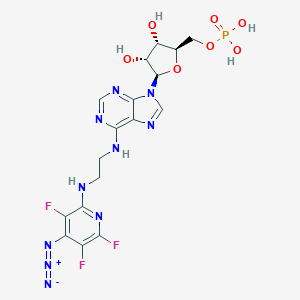
![6-(2,6-Dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B54610.png)
![1-(2-Amino-6-(3,5-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea](/img/structure/B54614.png)

![Oxazolo[3,2-a]benzimidazole, 2,3-dihydro-2-methyl-(9CI)](/img/structure/B54620.png)

